molecular formula C13H13O3P B1330045 Benzhydrylphosphonic Acid CAS No. 92025-81-5

Benzhydrylphosphonic Acid

Cat. No.: B1330045
CAS No.: 92025-81-5
M. Wt: 248.21 g/mol
InChI Key: JDRCQIRZJMJGMW-UHFFFAOYSA-N
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Description

Benzhydrylphosphonic acid (BzPA) is an organic compound that has a wide range of applications in the scientific community. BzPA is a colorless, odorless, and water-soluble compound that is composed of a benzene ring and a phosphonic acid group. It is a versatile compound that can be used in a variety of ways, from synthesis to research applications.

Scientific Research Applications

Synthesis and Characterization

  • Preparation of Aminoalkylphosphonic Acids : Research demonstrates the synthesis of aminoalkylphosphonic acids using Benzhydrylphosphonic Acid. The process involves reductive amination of oxoalkylphosphonates, followed by reduction and hydrolysis, yielding satisfactory yields (Ryglowski & Kafarski, 1996).

  • Production of N-Benzhydryl-Protected Diethyl Esters : The study focuses on synthesizing N-benzhydryl-protected diethyl esters of various 1-amino-1-aryl- and 1-amino-1-heteroaryl-methanephosphonic acids. This includes the characterization of their NMR spectra and the analysis of the hydrolysis of these compounds (Hudson, Lee, & Matthews, 2004).

  • Efficient Synthesis of α-Aminophosphonic Esters and Acids : This research presents an efficient method for preparing α-aminophosphonic esters and acids with this compound. The study also discusses the removal of protecting groups at the amine (Boduszek, 1995).

Chemical and Biological Applications

  • Synthesis of Phosphonate Derivatives : Research on the development of methods for synthesizing 2,3-dihydroindene derivatives. This includes the functionalization and annulation reactions starting from benzene derivatives (Prokopowicz, Młynarz, & Kafarski, 2009).

  • Electrografting of Stainless Steel : A study explored the use of this compound derivatives for surface functionalization of stainless steel to improve corrosion resistance. This includes the electroreduction of the diazonium salt of 4-aminobenzylphosphonic acid (Le, Zeb, Jégou, & Berthelot, 2012).

  • Inhibition of Bacterial Cell Growth : A study investigated the synthesis of benzoic acids and phenylphosphonic acids, including derivatives of this compound, to study their effects on bacterial growth, specifically targeting enzymes in isoprenoid/bacterial cell-wall biosynthesis (Wang et al., 2016).

Material Science Applications

  • Polymerization-Induced Self-Assembly : Research on the use of phosphonic acid-functionalized macromolecular agents for polymerization-induced self-assembly. This study sheds light on the synthesis, characterization, and applications in material science, like the occlusion into calcite crystals (Hanisch et al., 2016).

  • Solid-State NMR Studies of Poly(vinyl Phosphonic Acid) : This study focuses on the molecular structure and proton dynamics of poly(vinyl phosphonic acid), providing insights into its structure and local proton mobility, which is crucial for applications in proton-conducting polymers (Lee et al., 2007).

Properties

IUPAC Name

benzhydrylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13O3P/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRCQIRZJMJGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92025-81-5
Record name Benzhydrylphosphonic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Benzhydrylphosphonic acid was prepared as follows. 308.93 g (1.25 moles) of bromodiphenylmethane (Aldrich Chemical Company) and 240.93 g (1.45 moles) of triethyl phosphite (Aldrich Chemical Company) were combined under nitrogen, heated carefully and maintained at 160° C. with removal of bromoethane by-product by distillation over a period of 4 hours. 750 ml of concentrated hydrochloric acid (~12 molar) and 250 ml of distilled water was added to the crude product and the mixture was refluxed under nitrogen for two days (approximately 40 hours). The frothy mixure was allowed to cool and then filtered. The resulting solid was then washed with water, to remove the remaining hydrochloric acid, and then with petrol (b.p. 60°-80° C.), to remove hydrocarbon by products, for example 1,1,2,2-tetraphenylethane. The solid was then dried in a vacuum oven at 120° C. 250.06 g (81% yield) was obtained.
Quantity
308.93 g
Type
reactant
Reaction Step One
Quantity
240.93 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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